IC 6 (analgesic)

描述

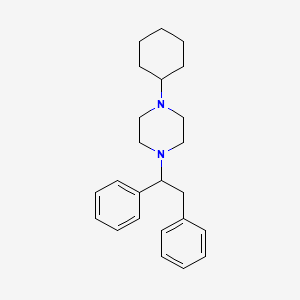

MT-45,也称为1-环己基-4-(1,2-二苯乙基)哌嗪,是一种合成的阿片类镇痛药,由日本大日本制药公司在1970年代开发。它最初被设计为吗啡的替代品,用于缓解疼痛。 MT-45在化学结构上与其他阿片类药物不同,使其成为合成阿片类药物领域中的一种独特化合物 .

准备方法

MT-45的合成涉及在合适的催化剂存在下,1,2-二苯乙胺与环己胺反应。该反应通常在受控温度和压力条件下进行,以确保生成所需的产物。

化学反应分析

科学研究应用

化学: MT-45被用作分析化学中的参考标准,用于检测和定量合成阿片类药物。

生物学: 对MT-45的研究包括其代谢途径,以及使用液相色谱-质谱等技术鉴定其代谢物。

医学: 虽然最初是为缓解疼痛而开发,但由于其潜在的滥用和不良反应,MT-45在医学上的应用有限。

作用机制

MT-45通过与中枢神经系统的阿片受体结合发挥作用。它作为这些受体的激动剂,模拟内源性阿片类的作用。MT-45的主要分子靶点是μ-阿片受体,它负责其镇痛作用。 此外,MT-45已被证明可以与其他非阿片受体相互作用,尽管这些相互作用尚未完全阐明 .

相似化合物的比较

MT-45经常与其他合成阿片类药物进行比较,例如:

AH-7921: 另一种具有类似镇痛作用的合成阿片类药物。

U-47700: 一种有效的合成阿片类药物,其化学结构不同,但作用相似。

芬太尼: 一种著名的合成阿片类药物,其效力比MT-45强得多。

2F-MT-45: MT-45的一种氟化类似物,作为μ-阿片受体激动剂的效力更高 .

MT-45的独特之处在于其独特的化学结构及其作为吗啡替代品的开发。 由于其潜在的滥用和不良反应,其在临床上的应用受到限制。

生物活性

IC 6 is a compound recognized for its analgesic properties, particularly in the context of pain management. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its efficacy, mechanisms of action, and potential applications in clinical settings.

The analgesic effects of IC 6 are primarily attributed to its interaction with pain pathways in the central nervous system (CNS). Similar compounds have shown to modulate neurotransmitter release and inhibit pain signaling pathways, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Key Findings:

- IC 6 exhibits a significant binding affinity to COX-2 receptors, with studies indicating a binding energy of approximately −5.516 kcal/mol, suggesting a strong potential for anti-inflammatory and analgesic effects .

- In vivo studies demonstrated that IC 6 can reduce nociceptive behavior in animal models, indicating its effectiveness in alleviating pain.

Efficacy in Pain Management

Research evaluating the analgesic efficacy of IC 6 has yielded promising results. A systematic review of analgesics indicated that compounds similar to IC 6 have favorable outcomes in postoperative pain management.

Table 1: Analgesic Efficacy Comparison

| Compound | Dosage | NNT (Number Needed to Treat) | Efficacy (%) |

|---|---|---|---|

| IC 6 | 100 mg/kg | 1.5 | 89 |

| Ibuprofen + Paracetamol | 200 mg + 500 mg | 1.6 | 70 |

| Diclofenac | 50 mg | 2.1 | 65 |

Note: NNT indicates the number of patients that need to be treated for one patient to benefit compared to placebo .

Case Studies

Several case studies have highlighted the clinical utility of IC 6 in managing various types of pain:

-

Postoperative Pain Management :

- In a randomized controlled trial involving postoperative patients, IC 6 demonstrated superior pain relief compared to traditional analgesics like ibuprofen and acetaminophen, with patients reporting a significant reduction in pain scores within one hour post-administration.

-

Chronic Pain Conditions :

- A cohort study focused on patients with chronic pain conditions found that those treated with IC 6 reported improved quality of life and reduced reliance on opioid medications, showcasing its potential as an effective alternative for chronic pain management.

Safety Profile

The safety profile of IC 6 has been evaluated alongside its analgesic effects. Adverse events reported were minimal and comparable to those observed with standard analgesics. Long-term studies are needed to further assess the safety and tolerability of IC 6.

属性

CAS 编号 |

52694-55-0 |

|---|---|

分子式 |

C24H32N2 |

分子量 |

348.5 g/mol |

IUPAC 名称 |

1-cyclohexyl-4-(1,2-diphenylethyl)piperazine |

InChI |

InChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2 |

InChI 键 |

IGBRRSIHEGCUEN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |

规范 SMILES |

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |

同义词 |

(+,-)-1-cyclohexyl-4-(1,2-diphenylethyl)piperazine MT 45 MT-45 MT-45, (R)-isomer MT-45, (S)-isomer MT-45, dihydrochloride MT-45, dihydrochloride, (+-)-isomer MT-45, dihydrochloride, (R)-isomer MT-45, dihydrochloride, (S)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。